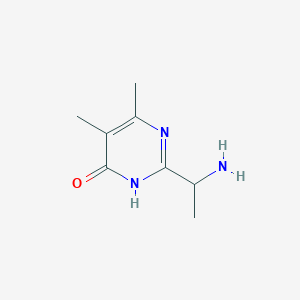
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the aminoethyl group.
5,6-Dimethyl-2-thiouracil: Contains a thiol group instead of an aminoethyl group.
2-(1-Aminoethyl)-4,6-dimethylpyrimidine: Similar but with different substitution patterns on the pyrimidine ring.
Uniqueness
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the aminoethyl group and the specific substitution pattern on the pyrimidine ring
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4-6(3)10-7(5(2)9)11-8(4)12/h5H,9H2,1-3H3,(H,10,11,12) |
InChI Key |
PPHATNOPYUJZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13286423.png)
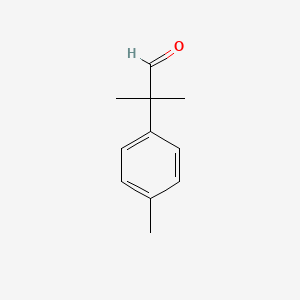
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)
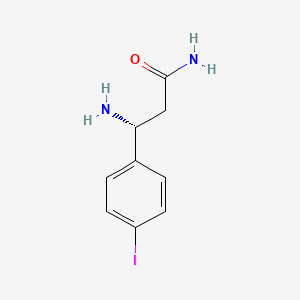

![3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13286441.png)
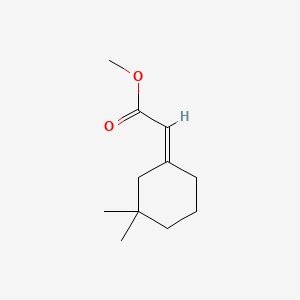
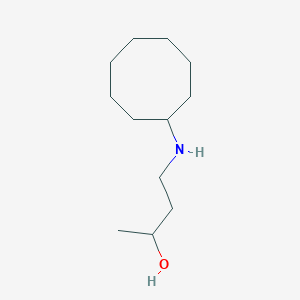
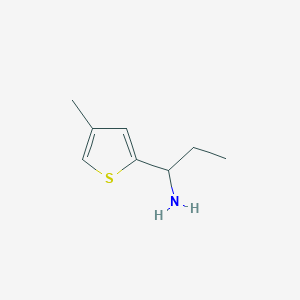
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)


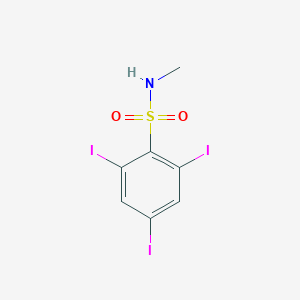
![1-Methylspiro[2.4]heptan-4-one](/img/structure/B13286513.png)
